Isatinic acid

Description

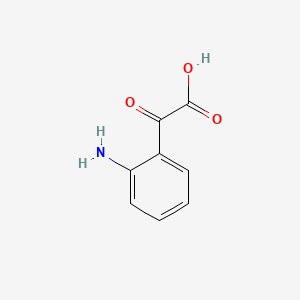

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminophenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMWPBBDMIYYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964061 | |

| Record name | (2-Aminophenyl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-38-8 | |

| Record name | Isatinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Aminophenyl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISATINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ408385JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Isatinic Acid via Isatin Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a scaffold for a wide array of pharmacologically active agents.[1][2][3] The hydrolysis of isatin's γ-lactam ring to yield isatinic acid (2-aminophenylglyoxylic acid) is a fundamental transformation that not only underpins its biological activity in certain contexts but also presents a crucial reaction pathway in both metabolic processes and synthetic applications.[4][5] This in-depth technical guide provides a comprehensive exploration of the synthesis of isatinic acid from isatin hydrolysis. We will delve into the mechanistic intricacies of this reaction, explore the key parameters governing its efficiency, and provide detailed protocols for its execution and analysis. This guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights.

Introduction: The Significance of Isatin and Its Hydrolysis

Isatin is an endogenous indole derivative found in various plants and mammalian tissues, where it is believed to be a metabolic byproduct of adrenaline.[6] Its unique structural features, particularly the presence of a ketone and a γ-lactam moiety on an aromatic ring, grant it the ability to act as both an electrophile and a nucleophile, making it a valuable precursor in organic synthesis. Isatin and its derivatives exhibit a broad spectrum of biological activities, including antiviral, anticancer, antibacterial, and anticonvulsant properties.[3][7]

The hydrolysis of the amide bond in the five-membered ring of isatin leads to the formation of isatinic acid. This ring-opening reaction is a critical aspect of isatin's chemistry for several reasons:

-

Biological Activity: Isatinic acid itself has demonstrated biological activity, in some cases showing higher potency than the parent isatin molecule. For instance, it has been reported to exhibit significant monoamine oxidase (MAO) inhibitory activity.[4][5]

-

Metabolic Pathway: The hydrolysis of isatin is a key step in its metabolic pathway in biological systems. Understanding this process is crucial for pharmacokinetic and pharmacodynamic studies of isatin-based drugs.

-

Synthetic Utility: The reversible nature of isatin hydrolysis allows for the protection and subsequent deprotection of the isatin core during multi-step syntheses. Furthermore, isatinic acid can serve as a starting material for the synthesis of other heterocyclic systems.

This guide will provide a detailed examination of the factors influencing the conversion of isatin to isatinic acid, offering a robust framework for its controlled and efficient synthesis.

The Mechanism of Isatin Hydrolysis

The hydrolysis of isatin to isatinic acid is a reversible, pH-dependent process involving the nucleophilic attack of a water molecule or a hydroxide ion on the C2 carbonyl carbon of the γ-lactam ring.[8][9] The reaction proceeds through the formation of a tetrahedral intermediate, which subsequently breaks down to yield the ring-opened isatinate anion.

pH Dependence and Catalysis

The rate of isatin hydrolysis exhibits a complex dependence on pH.[8][9][10]

-

Acidic Conditions (pH < 3): Under strongly acidic conditions, the isatin ring is the thermodynamically stable form, and the equilibrium favors the closed-ring structure.[8]

-

Neutral to Mildly Basic Conditions (pH 5-11): In this range, the rate of hydrolysis increases with increasing pH. The reaction can be catalyzed by water, hydronium ions, and hydroxide ions.[8][9]

-

Strongly Basic Conditions (pH > 11): At high pH, the reaction rate shows a first- and even second-order dependence on the hydroxide ion concentration, indicating a direct nucleophilic attack by OH⁻ on the carbonyl carbon.[8][11] Above pH 6, the ring-opened isatinate form predominates.[8]

The general mechanism can be visualized as follows:

Caption: Generalized mechanism of isatin hydrolysis.

The Role of the Tetrahedral Intermediate

The formation of a tetrahedral intermediate is a key step in the hydrolysis mechanism.[8] The stability and breakdown of this intermediate are influenced by its protonic state, which in turn is dictated by the pH of the medium. The rate-limiting step is generally considered to be the breakdown of this tetrahedral intermediate to form the final product.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of isatinic acid via hydrolysis and its subsequent analysis.

Synthesis of Sodium Isatinate (Ring-Opened Form)

This protocol describes a standard laboratory procedure for the alkaline hydrolysis of isatin.

Materials:

-

Isatin

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Hydrochloric acid (HCl), dilute

-

Beakers, magnetic stirrer, pH meter

Procedure:

-

Suspend a known quantity of isatin in hot water in a beaker with continuous stirring.[12]

-

Prepare a solution of sodium hydroxide in water.

-

Slowly add the sodium hydroxide solution to the isatin suspension. The orange isatin will dissolve, and the solution will turn a deep violet color, which then changes to yellow upon standing, indicating the formation of the sodium salt of isatinic acid (sodium isatinate).[8]

-

Continue stirring until all the isatin has dissolved and the solution is a clear yellow.

-

Monitor the reaction progress using a suitable analytical technique (see section 3.3).

-

To isolate isatinic acid, carefully acidify the solution with dilute hydrochloric acid until a precipitate forms.[12]

-

Cool the mixture and filter the precipitate. Wash the solid with cold water and dry to obtain isatinic acid. Note that acidification can lead to the recyclization of isatinic acid back to isatin, especially at lower pH values.[8]

Factors Influencing Reaction Kinetics

The rate of isatin hydrolysis is sensitive to several experimental parameters.

| Parameter | Effect on Reaction Rate | Rationale |

| Temperature | Increases with increasing temperature | Follows Arrhenius kinetics, providing the necessary activation energy for the reaction.[10][11] |

| Solvent | Rate generally decreases with increasing organic co-solvent content (e.g., DMA, ethanol) | Changes in solvent polarity and dielectric constant affect the solvation of the initial and transition states. Selective solvation by the more polar water molecules plays a significant role.[10][11] |

| pH | Complex dependence, generally increasing with pH above 5 | The concentration of the nucleophile (OH⁻) increases with pH, and the protonation state of the tetrahedral intermediate is affected.[8][9] |

Analytical Methods for Monitoring the Reaction

Several analytical techniques can be employed to monitor the progress of isatin hydrolysis.

-

UV-Visible Spectrophotometry: This is a convenient and widely used method. Isatin and isatinate have distinct absorption maxima. For instance, isatin can be monitored at around 295-300 nm, while the formation of the isatinate can be followed at approximately 368 nm.[11][13][14]

-

High-Performance Liquid Chromatography (HPLC): HPLC provides excellent separation and quantification of isatin, isatinic acid, and any potential side products.

-

Capillary Electrophoresis (CE): CE is a powerful technique for the separation and determination of the products of isatin hydrolysis, offering high sensitivity and resolution.[15]

Workflow for Reaction Monitoring:

Caption: Experimental workflow for monitoring isatin hydrolysis.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The use of multiple analytical techniques for monitoring the reaction provides a cross-verification of the results. For instance, the disappearance of the isatin peak in the UV-Vis spectrum should correlate with the appearance of the isatinic acid peak in the HPLC chromatogram. Furthermore, the kinetic data obtained should be consistent with the established pH-rate profile of the reaction. Any deviation from the expected results would indicate a potential issue with the experimental setup or the purity of the reagents, prompting further investigation.

Conclusion

The hydrolysis of isatin to isatinic acid is a fundamentally important reaction with implications in both chemistry and biology. A thorough understanding of its mechanism and the factors that control its rate is essential for researchers working with isatin and its derivatives. This guide has provided a detailed overview of the core principles of isatin hydrolysis, along with practical protocols for its synthesis and analysis. By leveraging this knowledge, scientists and drug development professionals can effectively control this transformation to achieve their desired synthetic or biological outcomes.

References

- Al-khuzaie, F., & Al-Safi, Y. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.

- Bjerregaard-Andersen, T., et al. (2014). Isatin hydrolase catalyzes the hydrolysis of isatin to isatinate.

- da Silva, J. F., et al. (1993). The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. Journal of the Chemical Society, Perkin Transactions 2, (1), 25-29.

- Fathalla, M. F., & Ismail, N. S. (2010). Kinetics of the alkaline hydrolysis of isatin and N-methylisatin in water and water- N, N-dimethylacetamide mixtures.

- Fathalla, M. F., et al. (2010). Kinetics of the hydrolysis of isatin in water and water + co-solvent.

- Gesto, D., et al. (1993).

- Hewawasam, P., et al. (1994).

- Marvel, C. S., & Hiers, G. S. (1925).

- Priyanka, V., et al. (2021). A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. Journal of Advanced Scientific Research.

- Reddy, G. S., et al. (2024). Analytical Method Development and Validation of Isatin API By UV- Visible Spectroscopy. YMER.

- Zi, Y., et al. (2014). An I2/TBHP-mediated oxidation of commercially available indoles affords isatins in moderate to good yields. Organic Chemistry Portal.

- Manley-King, C. I., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega.

- Khan, I., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research.

- Al-Ostath, A., et al. (2016). The proposed mechanism for the hydrolysis of isatin aldazines 4a-d in refluxing H 2 O/AcOH.

- Çakmak, A. S., & Saraç, S. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark.

- Manley-King, C. I., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. PubMed Central.

- Polonský, J., et al. (2012). A study on the alkaline hydrolysis of isatin-β-thiosemicarbazone by capillary electrophoresis with enhanced sample loadability. PubMed.

- Al-Obaidi, A. M. J. (2020).

- Gandhi, N., et al. (2021). a review on isatin and its derivatives: synthesis, reactions and applications.

- Kumar, R., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. NIH.

- Oloyede, A. O., et al. (2016).

- Sharma, G., et al. (2016).

- Gummadi, S. B., et al. (2023). Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. PubMed Central.

- Reddy, T. S., et al. (2015). isatin ring-opening vs.

- Al-khuzaie, F., & Al-Safi, Y. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences.

- Singh, R., et al. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. Journal of Population Therapeutics and Clinical Pharmacology.

- Kamal, A., et al. (2012). ChemInform Abstract: Isatins As Privileged Molecules in Design and Synthesis of Spiro‐Fused Cyclic Frameworks.

Sources

- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijise.in [ijise.in]

- 7. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. ymerdigital.com [ymerdigital.com]

- 15. A study on the alkaline hydrolysis of isatin-β-thiosemicarbazone by capillary electrophoresis with enhanced sample loadability - PubMed [pubmed.ncbi.nlm.nih.gov]

Isatinic acid chemical properties and reactivity

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Isatinic Acid for Drug Discovery Professionals

Abstract

Isatinic acid, known systematically as 2-aminobenzoylformic acid, is a pivotal intermediate derived from the hydrolysis of isatin. While the broader family of isatin derivatives has been extensively explored for its vast pharmacological potential, isatinic acid itself presents unique chemical characteristics that are crucial for researchers, medicinal chemists, and drug development professionals to understand. Its existence is often transient, defined by a dynamic equilibrium with its parent lactam, isatin. This guide delves into the core physicochemical properties, reactivity, and stability of isatinic acid. We will explore its formation through the ring-opening of isatin, its propensity to recyclize, and its role as a key precursor in the synthesis of more complex heterocyclic systems. Furthermore, this document will illuminate the significance of the isatin-isatinic acid equilibrium in the context of biological activity, particularly its notable role as a potent enzyme inhibitor, and provide detailed experimental protocols for its synthesis and derivatization.

Introduction: The Isatin-Isatinic Acid Relationship

Isatin (1H-indole-2,3-dione) is a renowned heterocyclic compound, serving as a versatile scaffold in the synthesis of a multitude of biologically active molecules.[1][2] Its unique structure, featuring a γ-lactam ring fused to a benzene ring with two adjacent carbonyl groups, imparts a rich and diverse reactivity.[3][4] A critical aspect of isatin's chemistry, particularly in aqueous or basic environments, is its ability to undergo hydrolytic cleavage of the amide bond (C2-N1) to form isatinic acid (2-aminobenzoylformic acid).[5][6]

This ring-opening is a reversible process, establishing a pH-dependent equilibrium between the closed-ring lactam (isatin) and the open-ring amino acid (isatinic acid). This dynamic relationship is fundamental to understanding the reactivity, stability, and, in many cases, the mechanism of biological action of isatin-based compounds. For instance, isatinic acid, formed by the hydrolysis of isatin, has demonstrated higher activity as a monoamine oxidase (MAO) inhibitor than isatin itself, suggesting it may be the primary active form in certain physiological contexts.[5][6][7] This guide will focus specifically on the properties and chemical behavior of the open-ring form, isatinic acid, providing the foundational knowledge required to harness its potential in synthetic and medicinal chemistry.

Physicochemical Properties of Isatinic Acid

Isatinic acid is an organic compound characterized by the presence of both an amino group and an α-keto acid functionality on a benzene ring.[8] These features dictate its physical and chemical properties.

| Property | Data | Source(s) |

| Systematic Name | 2-Aminobenzoylformic acid | [8][9] |

| Synonyms | Isatic acid, 2-(2-Aminophenyl)glyoxylic acid | [9] |

| Molecular Formula | C₈H₇NO₃ | [9] |

| Molar Mass | 165.15 g/mol | [9] |

| Appearance | Crystalline solid | [8] |

| pKa (predicted) | 2.06 ± 0.54 (for the carboxylic acid) | [9] |

| Boiling Point (predicted) | 344.4 ± 34.0 °C | [9] |

| Density (predicted) | 1.401 ± 0.06 g/cm³ | [9] |

| Solubility | Moderately soluble in polar protic solvents (water, alcohols); enhanced solubility in polar aprotic solvents (DMSO, DMF). | [8] |

The presence of both acidic (carboxylic acid) and basic (amino) groups makes isatinic acid an amphoteric molecule. Its solubility profile is governed by these polar functional groups, which allow for hydrogen bonding with protic solvents.[8]

Synthesis, Stability, and the Isatin Equilibrium

The primary route to isatinic acid is the base-catalyzed hydrolysis of isatin. The reaction involves the nucleophilic attack of a hydroxide ion on the C2 carbonyl (the amide carbonyl), leading to the cleavage of the C2-N1 amide bond.

This equilibrium is highly sensitive to pH. In alkaline solutions, the equilibrium favors the formation of the isatinate salt. Conversely, upon acidification, the amino group is protonated, and the molecule readily undergoes intramolecular cyclization to regenerate the more stable isatin lactam ring. This inherent instability of the free acid form is a critical consideration for its synthesis and handling. For practical purposes, isatinic acid is often generated in situ or used as its stable salt for subsequent reactions.

Chemical Reactivity

The reactivity of isatinic acid is dictated by its three key features: the primary aromatic amine, the α-keto group, and the carboxylic acid.

-

Reactions of the Amino Group: The nucleophilic amino group can participate in N-substitution reactions with various electrophiles, such as alkyl or acyl halides, when the carboxylic acid is protected or deprotonated.[8]

-

Reactions of the Carboxylic Acid Group: Standard carboxylic acid chemistry, such as esterification or conversion to amides, can be performed, although this often requires careful control of reaction conditions to prevent concomitant recyclization to isatin.

-

Ring Expansion and Rearrangements: Isatinic acid and its parent compound, isatin, are valuable precursors for the synthesis of larger heterocyclic ring systems like quinolines.[1] These reactions often proceed via an initial ring-opening of the isatin core, followed by intramolecular condensation and rearrangement, highlighting the synthetic utility of the transient isatinic acid intermediate.[10] For example, a one-pot reaction between isatins, aminouracils, and isoxazolones in the presence of an acid catalyst leads to isoxazoloquinolines through a process involving the cleavage of the isatin C-N bond.[1][10]

Role in Medicinal Chemistry and Drug Discovery

The isatin scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant properties.[11][12][13] Two clinically approved anti-cancer drugs, sunitinib and toceranib, feature an isatin-derived oxindole core.[1]

The significance of isatinic acid in this context is twofold:

-

As a Prodrug/Metabolite: The conversion of an isatin-based drug to its isatinic acid form in vivo can significantly alter its solubility, cell permeability, and interaction with biological targets.

-

As a Potent Inhibitor: As previously mentioned, studies on monoamine oxidase (MAO) inhibition have shown that isatinic acid, formed via hydrolysis, exhibits greater inhibitory activity than isatin itself.[5][6] MAOs are critical enzymes in the metabolism of neurotransmitters, making them important targets for treating neurological disorders like Parkinson's disease and depression.[5] This suggests that designing molecules that exist preferentially in or readily convert to the open-ring form could be a viable strategy for enhancing potency against certain targets.

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isatin - Wikipedia [en.wikipedia.org]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buy Isatinic acid | 484-38-8 [smolecule.com]

- 9. chembk.com [chembk.com]

- 10. Reaction of isatins with 6-amino uracils and isoxazoles: isatin ring-opening vs. annulations and regioselective synthesis of isoxazole fused quinoline scaffolds in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of Isatinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatinic acid, a transient α-keto acid, serves as a crucial intermediate in the base-catalyzed hydrolysis of isatin. Its inherent instability, marked by a rapid propensity to recyclize to the parent lactam, presents significant challenges for its isolation and direct spectroscopic characterization. This comprehensive technical guide navigates these challenges by providing a detailed exploration of the spectroscopic properties of isatinic acid and its stable conjugate base, the isatinate anion. By integrating theoretical predictions with experimental data from stable isatinate salts, this document offers a foundational understanding of the NMR, IR, and MS spectral characteristics, essential for researchers working with isatin and its derivatives in fields ranging from medicinal chemistry to materials science.

Introduction: The Elusive Nature of Isatinic Acid

Isatin (1H-indole-2,3-dione) is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] The hydrolysis of isatin's amide bond under basic conditions proceeds through a transient intermediate, isatinic acid (2-(2-aminophenyl)-2-oxoacetic acid). However, this ring-opened form is highly unstable in neutral or acidic conditions, readily undergoing intramolecular cyclization to reform the thermodynamically stable isatin lactam ring.

This rapid equilibrium shift makes the isolation of pure isatinic acid for conventional spectroscopic analysis exceptionally difficult. Consequently, a comprehensive understanding of its spectral properties must be derived from a combination of in situ analytical techniques, characterization of its stable salts (isatinates), and robust computational modeling. This guide provides an in-depth analysis based on these approaches, offering a practical framework for identifying and understanding isatinic acid in reaction mixtures.

Generation and Stabilization: The Path to Characterization

Direct characterization of isatinic acid requires its generation and observation under conditions that favor the ring-opened form. This is typically achieved by treating isatin with a strong base to form a stable salt of isatinic acid, the isatinate anion. Potassium isatinate is one such stable salt.[2]

Experimental Protocol: Synthesis of Potassium Isatinate

This protocol describes the synthesis of potassium isatinate, a stable salt of isatinic acid, which can be used for spectroscopic characterization. The procedure involves the base-catalyzed hydrolysis of isatin.

Materials:

-

Isatin

-

Potassium hydroxide (KOH)

-

Anhydrous ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve isatin in anhydrous ethanol.

-

Base Addition: While stirring, slowly add a solution of potassium hydroxide in ethanol to the isatin solution. A color change should be observed as the isatinate salt forms.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for a specified time to ensure complete hydrolysis.

-

Precipitation: After reflux, cool the reaction mixture to room temperature. The potassium isatinate salt may begin to precipitate. To enhance precipitation, slowly add diethyl ether to the mixture while stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities. Dry the product under vacuum to obtain the potassium isatinate salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the transient nature of isatinic acid, experimental NMR data is scarce. Therefore, our understanding is built upon the analysis of stable isatinate salts and computational predictions.

Predicted ¹H and ¹³C NMR of Isatinic Acid

In the absence of direct experimental data, Density Functional Theory (DFT) calculations are a powerful tool for predicting NMR chemical shifts. While a specific DFT study for isatinic acid's NMR spectrum is not available in the literature, we can predict the expected shifts based on the structural changes from isatin.

Upon ring opening to form isatinic acid, the key changes would be the conversion of the amide N-H to an aromatic amine N-H and the formation of a carboxylic acid. This would lead to:

-

¹H NMR: The appearance of a broad singlet for the carboxylic acid proton, typically in the range of 10-13 ppm. The aromatic amine protons would likely appear as a broad singlet. The chemical shifts of the aromatic protons would also be affected by the change in the electronic nature of the substituent on the ring.

-

¹³C NMR: The most significant changes would be the appearance of a carboxyl carbon signal (around 165-185 ppm) and the upfield shift of the former amide carbonyl carbon.

Experimental NMR Data of Isatinate Salts

The NMR spectrum of a stable isatinate salt, such as potassium isatinate, provides the closest experimental approximation to the spectroscopic signature of the isatinic acid core.

Table 1: Representative ¹H and ¹³C NMR Data for Isatin and Predicted/Expected Shifts for Isatinate Anion

| Compound | Proton/Carbon | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Isatin | Aromatic CHs | 6.8 - 7.6 | 112 - 140 |

| N-H | ~11.0 | - | |

| C=O (Amide) | - | ~158 | |

| C=O (Ketone) | - | ~184 | |

| Isatinate Anion (Predicted) | Aromatic CHs | Shifted relative to isatin | Shifted relative to isatin |

| NH₂ | Broad singlet | - | |

| C=O (Ketone) | - | ~190-200 | |

| COO⁻ | - | ~170-180 |

Note: The predicted values are estimates based on typical chemical shifts for the respective functional groups and require experimental or computational verification.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups and is particularly useful for observing the conversion of isatin to isatinate.

Causality Behind Experimental Choices

When analyzing the hydrolysis of isatin, Attenuated Total Reflectance (ATR)-FTIR is often preferred for in situ monitoring as it allows for the direct analysis of the reaction mixture without sample preparation. For the characterization of a stable, solid isatinate salt, preparing a KBr pellet is a standard and reliable method.

Theoretical and Experimental Vibrational Frequencies

A theoretical study of the isatinato anion using Hartree-Fock level calculations provides valuable insight into its vibrational modes.[3] N-deprotonation and ring-opening to the isatinate anion are predicted to lower the C=O stretching frequencies significantly.

Table 2: Key IR Absorption Bands for Isatin and Isatinate Anion

| Functional Group | Isatin (Experimental, cm⁻¹) | Isatinato Anion (Theoretical, cm⁻¹) [3] | Vibrational Mode |

| N-H Stretch | ~3188 | - | Stretching |

| C=O (Amide) | ~1740 | - | Asymmetric Stretching |

| C=O (Ketone) | ~1620 | - | Symmetric Stretching |

| C=O (Ketone, Isatinate) | - | Lowered significantly | Stretching |

| COO⁻ (Isatinate) | - | ~1600-1550 | Asymmetric Stretching |

| COO⁻ (Isatinate) | - | ~1400-1300 | Symmetric Stretching |

| NH₂ (Isatinate) | - | ~3400-3200 | Stretching |

The experimental IR spectrum of a stable isatinate salt would be expected to show strong absorptions corresponding to the carboxylate (COO⁻) asymmetric and symmetric stretches, and the appearance of N-H stretching bands for the primary amine, while the characteristic amide C=O stretch of isatin would be absent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For isatinic acid, which has the same molecular formula as isatin (C₈H₇NO₃), high-resolution mass spectrometry would be necessary to distinguish it from its isomers if it were stable enough for analysis.

Expected Mass Spectrum

In a mass spectrometer, isatinic acid (MW: 165.15 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at m/z 165. Under electrospray ionization (ESI), both positive ([M+H]⁺ at m/z 166) and negative ([M-H]⁻ at m/z 164) ions could be observed. The fragmentation pattern would differ significantly from that of isatin. Key fragmentations for isatinic acid would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group and cleavage of the bond between the carbonyl and keto groups.

Table 3: Predicted m/z Values for Isatinic Acid and its Fragments

| Species | Predicted m/z |

| [Isatinic Acid + H]⁺ | 166 |

| [Isatinic Acid - H]⁻ | 164 |

| [M+H - H₂O]⁺ | 148 |

| [M+H - CO₂]⁺ | 122 |

| [M+H - CO₂ - CO]⁺ | 94 |

In situ ESI-MS analysis of an isatin hydrolysis reaction could potentially detect the [M-H]⁻ ion of isatinic acid at m/z 164, corresponding to the stable isatinate anion.

Visualizing the Process: Workflows and Relationships

Isatin-Isatinic Acid Equilibrium

The reversible hydrolysis of isatin to isatinic acid is central to its chemistry.

Caption: Reversible equilibrium between isatin and isatinic acid.

Experimental Workflow for In Situ Analysis

A generalized workflow for the in situ spectroscopic analysis of isatinic acid generation.

Caption: Workflow for in situ spectroscopic analysis of isatin hydrolysis.

Conclusion

This technical guide has synthesized the available theoretical and experimental knowledge to provide a comprehensive overview of the spectroscopic characteristics of isatinic acid. Due to its inherent instability, direct spectroscopic analysis is challenging. However, through the study of its stable isatinate salts and computational predictions, a clear picture of its expected NMR, IR, and MS data emerges. The protocols and data presented herein provide a valuable resource for scientists and researchers, enabling a deeper understanding and more accurate identification of this important, yet transient, chemical intermediate.

References

-

G. Baranovic, Z. Meic, "Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion," J. Mol. Struct., 2003, 651-653, 257-268. [Link]

-

R. T. Shalof, E. H. Tawfik, A. A. Fadda, "Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives," Chem Sci J, 2018, 9: 196. [Link]

-

R. T. Shalof, E. H. Tawfik, A. A. Fadda, "Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives," ResearchGate, 2018. [Link]

-

M. C. de Souza, et al., "X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives," Ann. Magn. Reson., 2004, 3, 73-81. [Link]

-

F. A. M. Al-Omary, et al., "Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities," Res. Pharm. Sci., 2020, 15(2), 149-161. [Link]

-

A. F. A. El-Farargy, et al., "Structure elucidation and synthesis of hydroxylated isatins from Streptomycetes," ResearchGate, 2017. [Link]

-

D. T. D. Gibson, "Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells," CORE, 2011. [Link]

-

H. N. K. Al-Salman, et al., "synthesis, characterization and biological evaluation of novel isatin derivatives," Indo American Journal of Pharmaceutical Sciences, 2019, 06(01), 1236-1245. [Link]

-

Y. Li, et al., "Divergent synthesis of oxindole derivatives via controllable reaction of isatin-derived para-quinone methides with sulfur ylides," Org. Biomol. Chem., 2020, 18, 5951-5955. [Link]

-

M. Zamtikova, et al., "ISATIN: REVIEW OF SYNTHESIS, REACTIVITY, AND ANTI-INFECTIVE PROPERTIES," ResearchGate, 2023. [Link]

-

V. Kumar, et al., "Isatin and its derivatives: a survey of recent syntheses, reactions, and applications," RSC Med. Chem., 2019, 10, 351-368. [Link]

-

S. M. Shindy, et al., "Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones," International Journal of Engineering Research, 2015, 3(10), 598-603. [Link]

-

M. S. T. Makki, et al., "Synthesis and Characterization of New Isatin Nucleosides," Research Journal of Pharmacy and Technology, 2019, 12(11), 5375-5384. [Link]

-

F. H. Al-khuzaie, S. J. Al-Safi, "Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences," Biomedicine and Chemical Sciences, 2022, 1(3), 193-206. [Link]

-

National Center for Biotechnology Information. "Potassium isatinate." PubChem Compound Database, CID=23681396. [Link]

-

H. E. Gottlieb, V. Kotlyar, A. Nudelman, "13C{1H} NMR Data," ResearchGate, 1997. [Link]

-

H. R. Shaterian, M. Mohammadnia, "An efficient one-pot synthesis of novel isatin-based 2-amino thiazol-4-one conjugates using MgO nanoparticles in aqueous media," C. R. Chim., 2015, 18(6), 648-655. [Link]

-

M. Balci, "Basic 1H- and 13C-NMR Spectroscopy," Elsevier, 2005. [Link]

-

J. Kiefer, H. H. Ghahi, C. C. Rullich, "Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients," American Pharmaceutical Review, 2022. [Link]

-

H. J. Reich, "NMR Spectroscopy :: 1H NMR Chemical Shifts," Organic Chemistry Data. [Link]

-

K. N. Azeez, E. Ibraheem, "The Fourier transform infrared spectrum of Isatin," ResearchGate, 2020. [Link]

-

M. Zamtikova, et al., "IR spectrum of Isatin (ChemicalBook, n.d.)," ResearchGate, 2023. [Link]

-

S. E. T. El-Assal, et al., "Vibrational spectroscopy of functional group chemistry and arsenate coordination in ettringite," Princeton University. [Link]

-

B. J. Nair, et al., "Investigations of Vibrational Spectra and Bioactivity of Novel Anticancer Drug N-(6-ferrocenyl-2-naphthoyl)-gamma-amino Butyric Acid Ethyl Ester," Spectrochim. Acta A Mol. Biomol. Spectrosc., 2017, 186, 73-86. [Link]

-

V. K. Koleva, et al., "Vibrational Spectroscopic Analysis of Six New Hexafluorosilicate Salts Containing Different Amino Acids," Spectroscopy Online, 2019. [Link]

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium isatinate | C8H6KNO3 | CID 23681396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ring-Chain Tautomerism of Isatin and Isatinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold fundamental to medicinal chemistry and organic synthesis.[1][2] Its biological and chemical reactivity is profoundly influenced by a dynamic equilibrium between its cyclic amide (lactam) form and its ring-opened α-keto amino acid form, known as isatinic acid. This phenomenon, a classic example of ring-chain tautomerism, is highly sensitive to environmental conditions, particularly pH. Understanding the mechanistic underpinnings of this equilibrium is critical for controlling reaction outcomes, predicting drug stability, and designing novel therapeutic agents. This guide provides a detailed exploration of the isatinic acid ring-chain tautomerism, elucidating the core mechanisms, influential factors, and the experimental protocols required for its characterization.

Introduction: The Duality of the Isatin Scaffold

Isatin is an endogenous compound found in mammalian tissues and is a versatile precursor for the synthesis of a wide array of bioactive molecules and heterocycles.[2][3] While often depicted as the stable, orange-red cyclic dione, isatin can undergo reversible hydrolysis of its internal amide bond to form the corresponding isatinic acid. This process is not a simple irreversible hydrolysis but a tautomeric equilibrium, where the cyclic lactam (isatin) and the open-chain amino acid (isatinic acid) coexist and interconvert.

The position of this equilibrium dictates the dominant reactive species in a solution. The cyclic form presents an electrophilic C3-keto group, while the open-chain form exposes a carboxylic acid and an aniline-like amino group. This duality is central to isatin's synthetic versatility and its mode of action in biological systems. For instance, isatinic acid, obtained through the hydrolysis of isatin, has shown high biological activity, such as the inhibition of monoamine oxidase (MAO).[4] This guide focuses exclusively on this ring-chain tautomerism, a distinct process from the lactam-lactim tautomerism also exhibited by the isatin ring.[5]

The Mechanistic Landscape of Tautomerism

The interconversion between isatin and isatinic acid is a pH-dependent process that can be catalyzed by both acid and base, and also proceed via a pH-independent water-catalyzed pathway.[6][7] The core of the mechanism involves the nucleophilic attack on the C2-amide carbonyl, leading to a tetrahedral intermediate which then collapses to either the ring-opened or cyclic form.

Figure 1: The core equilibrium pathway for isatin ring-chain tautomerism.

Base-Catalyzed Mechanism (Alkaline pH)

Under alkaline conditions, the hydrolysis of isatin is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic C2-amide carbonyl carbon. This is the dominant pathway in basic solutions.

-

Nucleophilic Attack: A hydroxide ion directly attacks the C2 carbonyl, breaking the π-bond and forming a negatively charged tetrahedral intermediate (T⁻).[6]

-

Ring Opening: This intermediate is unstable. The C-N amide bond cleaves, with the nitrogen atom acting as the leaving group. This step is often facilitated by proton transfers involving solvent molecules.

-

Protonation: The resulting isatinate anion, with a free amino group and a carboxylate, is then protonated by water to yield isatinic acid upon acidification, or it remains as the isatinate salt in basic media.

The kinetics of this process can be complex, exhibiting both first-order and second-order dependence on the hydroxide ion concentration.[6][7] This suggests multiple pathways for the breakdown of the tetrahedral intermediate, potentially involving a second hydroxide ion.[6]

Acid-Catalyzed Mechanism (Acidic pH)

In acidic media, the reaction is facilitated by the protonation of the C2-carbonyl oxygen.

-

Carbonyl Activation: The amide oxygen at C2 is protonated by a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the C2 carbon, making it more susceptible to attack.

-

Nucleophilic Attack by Water: A neutral water molecule, acting as the nucleophile, attacks the activated C2 carbon.

-

Proton Transfer & Ring Opening: A series of proton transfers, often involving other water molecules in a proton shuttle, leads to the formation of a neutral tetrahedral intermediate. This intermediate then collapses via C-N bond cleavage to form the protonated, open-chain isatinic acid.

Influential Factors on the Equilibrium

-

pH: As detailed above, pH is the primary determinant of the equilibrium position and the rate of interconversion. Alkaline conditions strongly favor the ring-opened isatinate form, while the cyclic isatin is more stable under neutral and acidic conditions.

-

Substituents: The electronic nature of substituents on the aromatic ring significantly impacts the tautomeric equilibrium. Electron-withdrawing groups (e.g., -NO₂) at positions like C5 or C7 increase the electrophilicity of the C2-carbonyl carbon, making it more prone to nucleophilic attack and thus favoring the ring-opened isatinic acid form.[8][9] Conversely, electron-donating groups stabilize the cyclic lactam.

-

Solvent: The polarity of the solvent can influence the stability of the tautomers. More polar solvents may better solvate and stabilize the more polar, open-chain isatinic acid, thereby shifting the equilibrium towards it.[5] For example, NMR studies show that in a polar protic solvent like methanol (CD₃OD), signals for both lactam and lactim forms of isatin can be observed, indicating a dynamic equilibrium, whereas in DMSO-d₆, the lactam form is predominant.[5][10]

Experimental Characterization of the Tautomerism

Investigating the kinetics and thermodynamics of the isatin-isatinic acid equilibrium requires robust analytical techniques capable of differentiating between the two forms and monitoring their concentrations over time. UV-Visible spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal methods employed.

Figure 2: A generalized workflow for studying isatin tautomerism via UV/Vis and NMR.

Protocol: Kinetic Analysis by UV-Visible Spectrophotometry

This method leverages the different electronic absorption spectra of the cyclic isatin and the open-chain isatinic acid. The formation of isatinic acid, often in the presence of an oxidizing agent that produces a colored product, can be monitored over time.[11][12]

Objective: To determine the rate of isatin ring-opening at a specific pH.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of isatin (e.g., 1x10⁻³ M) in a suitable organic solvent like methanol.

-

Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., phosphate or borate buffers).

-

Prepare a solution of an indicator reagent if necessary. A known method uses potassium permanganate in NaOH, where the formation of isatinic acid corresponds to the appearance of a new band at 605 nm.[11]

-

-

Kinetic Measurement:

-

Equilibrate the spectrophotometer and a quartz cuvette to the desired temperature (e.g., 25 °C).

-

To the cuvette, add the buffer solution and indicator reagent (if used).

-

Initiate the reaction by adding a small, precise volume of the isatin stock solution. Mix rapidly.

-

Immediately begin recording the absorbance at the wavelength of maximum absorbance (λmax) for the product (e.g., 605 nm) at fixed time intervals.

-

-

Data Analysis:

-

Plot absorbance versus time.

-

For kinetic analysis, use either the initial rate method (determining the slope of the initial linear portion of the curve) or the fixed-time method (measuring absorbance at a predetermined time).[11][12]

-

The rate constants can be determined by analyzing the reaction orders with respect to isatin and the catalyst (e.g., OH⁻).

-

Protocol: Equilibrium Analysis by ¹H NMR Spectroscopy

NMR spectroscopy is a powerful tool for quantifying the ratio of tautomers at equilibrium, provided the rate of interconversion is slow on the NMR timescale.[13][14]

Objective: To determine the equilibrium constant (Keq) between isatin and isatinic acid in a given solvent or at a specific pD.

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of isatin in the chosen deuterated solvent (e.g., DMSO-d₆, D₂O with buffer, CD₃OD) in an NMR tube to a known concentration.

-

-

Spectrum Acquisition:

-

Acquire a quantitative ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (d1) to allow for complete relaxation of all relevant protons for accurate integration.

-

-

Data Analysis:

-

Identify the distinct resonance signals corresponding to the cyclic isatin and the open-chain isatinic acid. The aromatic protons are often well-resolved and can be used for quantification.

-

Carefully integrate the area under the characteristic peaks for each tautomer. For example, integrate a signal corresponding to a unique proton in the isatin form and another for the isatinic acid form.

-

Calculate the mole fraction of each tautomer from the integral ratios.

-

Determine the equilibrium constant, Keq, using the formula: Keq = [Isatinic Acid] / [Isatin]

-

Quantitative Data Summary

The equilibrium and rate constants for the isatinic acid ring-chain tautomerism are highly dependent on the specific conditions. The following table provides a representative summary of how such data might be presented.

| Condition | Parameter | Value | Technique | Reference Insight |

| pH 12 (NaOH) | Rate Constant (k) | Varies with [OH⁻] | UV/Vis Spectrophotometry | Reaction shows first and second-order dependence on [OH⁻].[6][7] |

| Solvent: DMSO-d₆ | Keq = [Chain]/[Ring] | << 1 | ¹H NMR Spectroscopy | The cyclic lactam form is highly favored and often the only one observed.[5][10] |

| Solvent: CD₃OD | Keq = [Chain]/[Ring] | Detectable | ¹H NMR Spectroscopy | Polar protic solvents can stabilize the open form, allowing observation of both.[5][10] |

| 5-NO₂-Isatin (pH 12) | Relative Rate | > Isatin | UV/Vis Spectrophotometry | Electron-withdrawing groups accelerate the rate of ring opening.[6][9] |

Conclusion

The ring-chain tautomerism between isatin and isatinic acid is a fundamental chemical process with significant implications for synthetic chemistry and pharmacology. The position of this dynamic equilibrium is delicately balanced by pH, solvent polarity, and the electronic effects of substituents. A thorough understanding of the underlying acid- and base-catalyzed mechanisms allows researchers to predict and control the dominant species in solution. Analytical techniques like UV/Vis spectrophotometry and NMR spectroscopy provide the essential tools to quantify the kinetics and thermodynamics of this interconversion, offering critical insights for the rational design of isatin-based drugs and the optimization of synthetic pathways involving this versatile scaffold.

References

-

da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society. [Link]

-

A Comprehensive Study On The Structural Features And Reactivity Of Isatin. (2024). Nanotechnology Perceptions. [Link]

-

Pandeya, S. N., Smitha, S., Jyoti, M., & Sridhar, S. K. (2021). A Review on Different Approaches to Isatin Synthesis. International Journal of Creative Research Thoughts (IJCRT). [Link]

-

Bou-Salah, L. M., Varshney, A., Khan, A. A., & Ahmad, S. (2023). Review on Isatin- A Remarkable Scaffold for Designing Potential Therapeutic Complexes and Its Macrocyclic Complexes with Transition Metals. Bioinorganic Chemistry and Applications. [Link]

-

Medvedev, A., Buneeva, O., & Gnedenko, O. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega. [Link]

-

Reaction mechanism describing the hydrolysis of isatin. The reaction is... (n.d.). ResearchGate. [Link]

-

Opening of 1-acylisatin ring in reactions with primary and secondary amines (microreview). (2019). ResearchGate. [Link]

-

Page, M. I., & Williams, A. (1993). The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Page, M. I., & Williams, A. (1993). The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. RSC Publishing. [Link]

-

(a) Tautomerization of isatin and (b) 1 H NMR of isatin in CD 3 OD and dimethyl sulfoxide (DMSO)-d 6 solvent. (2022). ResearchGate. [Link]

-

Alothman, Z. A., Wabaidur, S. M., & Khan, M. R. (2012). Kinetic Spectrophotometric Methods for the Determination of Isatin. Asian Journal of Chemistry. [Link]

-

Wabaidur, S. M., Alothman, Z. A., & Khan, M. R. (2012). Kinetic Spectrophotometric Methods for the Determination of Isatin. ResearchGate. [Link]

-

DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Colorado State University. [Link]

-

Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society. [Link]

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities. [Link]

-

The proposed mechanism for the hydrolysis of isatin aldazines 4a-d in refluxing H 2 O/AcOH. (2017). ResearchGate. [Link]

-

Hansen, P. E. (2022). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

Juhász, M., Fülöp, F., & Pihlaja, K. (2007). Substituent effects on the gas-phase ring-chain tautomerism of 3,4,5,6-tetrahydro-2H-1,3-oxazines. Rapid Communications in Mass Spectrometry. [Link]

-

Puzzarini, C., & Barone, V. (2023). Benchmark Equilibrium Structures of Nucleobase Tautomers Validated Against Experimental Rotational Constants. The Journal of Physical Chemistry A. [Link]

-

Szatmári, I., H-Al-Hussain, S. A., & Fülöp, F. (2003). Substituent effects in the ring-chain tautomerism of 1,3-diaryl-2,3-dihydro-1H-naphth[1,2-e][1][3]oxazines. Tetrahedron. [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents. ScholarWorks. [Link]

-

Synthesis and anti-inflammatory effects evaluation of 1,3 substituted isatin derivatives. (2021). Chula Digital Collections. [Link]

-

Analytical Method Development and Validation of Isatin API By UV- Visible Spectroscopy. (2024). YMER. [Link]

-

Medvedev, A., Buneeva, O., & Gnedenko, O. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. PubMed Central. [Link]

-

General mechanism for the reaction of N -acylisatin with amine or alcohol. (n.d.). ResearchGate. [Link]

-

1H-NMR spectrum of Isatin (ChemicalBook, n.d.). (2017). ResearchGate. [Link]

-

Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Biomedicine and Chemical Sciences. [Link]

-

ChemInform Abstract: Reaction of Isatins with 6-Amino Uracils and Isoxazoles: Isatin Ring-opening vs. Annulations and Regioselective Synthesis of Isoxazole Fused Quinoline Scaffolds in Water. (2013). ResearchGate. [Link]

-

Density Functional Theory Study on Ring-Chain Isomerism of Semicarbazones. (2023). MDPI. [Link]

-

Tautomerism || Ring Chain Isomerism || Keto-enol isomerism || IIT-JEE || NEET || IIT JAM || CUET. (2023). YouTube. [Link]

-

Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. (2022). Oriental Journal of Chemistry. [Link]

-

Ghasemi, J., & Niazi, A. (2002). Photodegradation Study of Nystatin by UV-Vis Spectrophotometry and Chemometrics Modeling. PubMed. [Link]

-

Grosu, I., et al. (2011). Recent Developments in the Ring‐Chain Tautomerism of 1,3‐Heterocycles. Current Organic Chemistry. [Link]

-

15: Acid-Base Equilibrium. (2020). Chemistry LibreTexts. [Link]

-

Ring–chain tautomerism (prototropy): Basic idea mechanism and Entropy factor with explanation. (2020). YouTube. [Link]

-

Ring-chain tautomerism. (2022). YouTube. [Link]

-

Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). ResearchGate. [Link]

-

(PDF) The stability and degradation kinetics of acetylsalicylic acid in different organic solutions revisited - An UHPLC-ESI-QTOF spectrometry study. (2020). ResearchGate. [Link]

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ijcrt.org [ijcrt.org]

- 4. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nano-ntp.com [nano-ntp.com]

- 6. researchgate.net [researchgate.net]

- 7. The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Substituent effects on the gas-phase ring-chain tautomerism of 3,4,5,6-tetrahydro-2H-1,3-oxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. diverdi.colostate.edu [diverdi.colostate.edu]

Isatinic Acid Derivatives: A Comprehensive Guide to Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) and its ring-opened form, isatinic acid, represent a class of heterocyclic compounds of paramount importance in medicinal chemistry and materials science.[1][2] The isatin scaffold is a versatile precursor for drug synthesis, forming the core of numerous biologically active molecules with applications ranging from anticancer to antimicrobial agents.[1][3][4] This technical guide provides a field-proven perspective on the synthesis of isatin derivatives, their conversion to isatinic acids, and the rigorous characterization required to validate their molecular structures. We will delve into the causality behind established synthetic protocols, present detailed experimental workflows, and outline a multi-technique approach to structural elucidation, empowering researchers to confidently navigate the synthesis and analysis of this vital class of compounds.

The Isatin & Isatinic Acid Core: A Foundation for Chemical Diversity

Isatin was first isolated in 1841 through the oxidation of indigo dye.[5][6][7] It is an endogenous compound found in various plants and even in humans.[4] The structure features a fused aromatic and pyrrole ring system, containing two carbonyl groups at the C2 and C3 positions, which are key to its reactivity.[8]

The transformation from the cyclic isatin to the acyclic isatinic acid is a critical reaction. This process, typically achieved through base-catalyzed hydrolysis, involves the cleavage of the amide bond (N1-C2) in the five-membered ring. This ring-opening exposes a carboxylic acid and an amino group, creating a new set of functionalities for further chemical modification. The stability of isatinic acid can be sensitive; it is known to undergo decarboxylation under certain thermal conditions.[9] The ability to exist in both a cyclic and a ring-opened form contributes significantly to the scaffold's utility in generating diverse molecular architectures for drug discovery.[10][11][12]

Synthesis of Isatin Derivatives: Established and Modern Routes

The synthesis of the isatin core is the foundational step. Several named reactions have become standard practice, each with distinct advantages and limitations.

The Sandmeyer Isatin Synthesis

This is one of the oldest and most widely used methods for preparing isatin and its substituted analogs.[1][5][13]

-

Mechanism: The synthesis is a two-step process. It begins with the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate.[5][14][15] This forms an isonitrosoacetanilide intermediate. In the second step, this intermediate is isolated and then cyclized using a strong acid, typically concentrated sulfuric acid, to yield the isatin.[14][15][16]

-

Expertise & Causality: The Sandmeyer method is particularly effective for anilines bearing electron-withdrawing groups.[8] The use of concentrated sulfuric acid facilitates an intramolecular electrophilic substitution on the aromatic ring, which is the key cyclization step.[14] However, the harsh acidic conditions can be a limitation for substrates with acid-labile functional groups.[8] In cases of poor solubility of the intermediate in sulfuric acid, methanesulfonic acid can be a more effective medium to achieve cyclization.[14]

Caption: The Sandmeyer synthesis pathway for isatin.

The Stolle and Gassman Syntheses

-

Stolle Synthesis: This method is a valuable alternative, especially for producing N-substituted isatins.[8] It involves the condensation of a secondary aniline with oxalyl chloride to form an intermediate, which is then cyclized using a Lewis acid like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄).[5][8][16]

-

Gassman Synthesis: The Gassman method converts an aniline into a 3-methylthio-2-oxindole intermediate, which is then oxidized to form the corresponding isatin.[5][17] This approach offers good control over the substitution pattern on the aromatic ring.

Modern Synthetic Approaches

More recent developments focus on greener and more efficient methods. One such approach involves the direct oxidation of indole derivatives using molecular oxygen (O₂) in the presence of a photosensitizer, providing an environmentally benign route to N-alkylated isatins.[1][8]

Experimental Protocol: Sandmeyer Synthesis of 5-Chloroisatin

This protocol describes a self-validating workflow where the successful synthesis is confirmed by subsequent characterization.

Step 1: Synthesis of 2'-(Hydroxyimino)-N-(4-chlorophenyl)acetamide (Intermediate)

-

Rationale: This step creates the acyclic precursor required for acid-catalyzed cyclization.

-

In a 1 L flask, dissolve 50 g of sodium sulfate in 300 mL of water.

-

Add a solution of 12.7 g (0.1 mol) of 4-chloroaniline in 25 mL of water and 8 mL of concentrated HCl.

-

In a separate beaker, prepare a solution of 16.5 g (0.1 mol) of chloral hydrate and 22 g (0.32 mol) of hydroxylamine hydrochloride in 100 mL of water.

-

Combine the two solutions and heat the mixture under reflux for 30-45 minutes. A precipitate will form.

-

Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Step 2: Cyclization to 5-Chloroisatin

-

Rationale: Concentrated sulfuric acid acts as both a solvent and a catalyst to drive the intramolecular electrophilic aromatic substitution, forming the five-membered ring.

-

Pre-heat 60 mL of concentrated sulfuric acid to 50°C in a beaker.

-

Slowly and carefully add the dried intermediate from Step 1 to the warm acid with stirring. The temperature of the mixture will rise.

-

Once the addition is complete, heat the mixture to 80°C and maintain for 10 minutes.

-

Carefully pour the hot mixture over 400 g of crushed ice.

-

Allow the ice to melt, then collect the resulting orange-red precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from glacial acetic acid or ethanol to obtain pure 5-chloroisatin. The expected yield is typically >75%.[17]

Comprehensive Characterization of Isatinic Acid Derivatives

Structural confirmation is non-negotiable. A combination of spectroscopic and analytical techniques is required to unambiguously determine the identity and purity of the synthesized compounds.

Caption: General workflow for the characterization of synthesized derivatives.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: This is the first line of analysis to confirm functional groups. For an isatin derivative, two strong absorption bands are expected for the carbonyl groups, typically around 1740 cm⁻¹ (C2 ketone) and 1620 cm⁻¹ (C3 amide).[1] A broad band around 3188 cm⁻¹ corresponds to the N-H stretch.[1] Upon ring-opening to isatinic acid, these peaks will be replaced by characteristic absorptions for a carboxylic acid (broad O-H stretch ~3000 cm⁻¹, C=O stretch ~1700 cm⁻¹) and an amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides detailed information about the electronic environment of protons. For isatin, the aromatic protons typically appear as multiplets in the δ 6.5-8.0 ppm range. The N-H proton of the lactam ring is a singlet that appears downfield, often above δ 10.0 ppm.[18][19][20]

-

¹³C NMR: Confirms the carbon skeleton. The two carbonyl carbons are highly deshielded and appear in the δ 160-190 ppm region.[19] Aromatic carbons are observed between δ 110-150 ppm.[21]

-

-

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight of the compound, thus confirming its elemental formula.[7] High-resolution mass spectrometry (HRMS) provides highly accurate mass data. Fragmentation patterns can also offer structural clues; for instance, N-alkyl substituted isatins often show fragmentation at the nitrogen-carbon bond, while N-benzyl derivatives may fragment at the benzylic carbon-carbon bond.[22][23]

X-ray Crystallography

For compounds that yield high-quality single crystals, X-ray crystallography provides the definitive, unambiguous 3D molecular structure.[24][25][26] This technique is invaluable for confirming stereochemistry, bond angles, and the precise conformation of the molecule in the solid state.[21]

Data Presentation: Comparative Spectroscopic Data

The following table summarizes the expected characteristic data for a hypothetical 5-substituted isatin and its corresponding isatinic acid derivative.

| Technique | 5-Substituted Isatin | 5-Substituted Isatinic Acid (Ring-Opened) | Causality of Change |

| IR (cm⁻¹) | ~3200 (N-H), ~1740 (C=O, ketone), ~1620 (C=O, amide) | ~3400 (N-H₂), ~3000 (O-H, broad), ~1700 (C=O, acid) | Cleavage of the amide bond and formation of amine and carboxylic acid groups. |

| ¹H NMR (δ ppm) | ~11.0 (s, 1H, NH ), 7.0-8.0 (m, Ar-H ) | ~7.0-8.0 (m, Ar-H ), ~5.0 (s, 2H, NH₂ ), ~12.0 (s, 1H, COOH ) | The lactam proton is replaced by amine and carboxylic acid protons. |

| ¹³C NMR (δ ppm) | ~185 (C3=O), ~160 (C2=O), 110-150 (Ar-C) | ~175 (COOH), ~165 (C=O), 110-150 (Ar-C) | The chemical environment of the carbonyl carbons changes significantly upon ring-opening. |

| Mass Spec (m/z) | M⁺ | (M+18)⁺ | Addition of a water molecule (H₂O) across the amide bond during hydrolysis. |

Applications in Drug Discovery and Development

The isatin scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[4] This versatility has led to the development of numerous derivatives with a wide range of pharmacological activities:[1][27]

-

Anticancer Activity: Isatin derivatives are potent inhibitors of various enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs).[1] The clinically approved anti-cancer drug Sunitinib contains an oxindole moiety derived from isatin.[1]

-

Antimicrobial and Antiviral Activity: Schiff bases and Mannich bases of isatin have shown significant antibacterial activity.[1] Other derivatives have been investigated for their potential as anti-HIV, anti-tubercular, and antifungal agents.[5][8]

-

Other Therapeutic Areas: The biological activities of isatin derivatives extend to anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects.[1][18]

Conclusion

The synthesis and characterization of isatinic acid derivatives is a dynamic and rewarding field for chemical and pharmaceutical research. A thorough understanding of the classical synthetic routes, such as the Sandmeyer synthesis, provides a solid foundation, while emerging greener methods offer pathways to more sustainable chemical production. The true integrity of this research, however, lies in rigorous and multi-faceted characterization. By systematically applying a suite of analytical techniques—from IR and NMR to mass spectrometry and X-ray crystallography—researchers can ensure the unambiguous validation of their molecular designs. The proven versatility of the isatin core continues to make it a highly attractive starting point for the development of novel therapeutics to address a multitude of diseases.

References

-

Jain, A., et al. (2020). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances. Available at: [Link]

-

Iqbal, M., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

Al-khuzaie, F., & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. Available at: [Link]

-

Tan, O. U., et al. (2007). Synthesis of Substituted Isatins. Molecules. Available at: [Link]

-

Name Reaction. (n.d.). Sandmeyer Isatin Synthesis. Name Reaction. Available at: [Link]

-

Mishra, K. (2014). Synthesis and Antimicrobial Evaluation of Novelisatin Derivatives. International Archives of Applied Sciences and Technology. Available at: [Link]

-

Patil, D. S. (n.d.). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. Unpublished. Available at: [Link]

-

Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Dergipark. Available at: [Link]

-

Shitole, P., et al. (2014). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. Journal of the Korean Chemical Society. Available at: [Link]

-

SynArchive. (n.d.). Sandmeyer Isatin Synthesis. SynArchive.com. Available at: [Link]

-

da Silva, I. M. M., et al. (n.d.). X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives. AUREMN. Available at: [Link]

-

Al-khuzaie, F., & Al-Safi, S. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. ResearchGate. Available at: [Link]

-

Halket, J. M., et al. (1991). Isatin (indole-2,3-dione) in Urine and Tissues. Detection and Determination by Gas Chromatography-Mass Spectrometry. Journal of Chromatography. Available at: [Link]

-

Shitole, P. G., et al. (2014). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. KoreaScience. Available at: [Link]

-

Kumar, A. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. Journal of Xi'an Shiyou University, Natural Science Edition. Available at: [Link]

-

Varun, et al. (2021). A Review on Different Approaches to Isatin Synthesis. International Journal of Creative Research Thoughts. Available at: [Link]

-

Kumar, M., et al. (2023). PUTATIVE ROLE OF ISATIN DERIVATIVES SYNTHESIS AND THEIR BIOLOGICAL APPLICATIONS- A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Iqbal, M., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. ResearchGate. Available at: [Link]

-

Kamal, A., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Pharmaceuticals. Available at: [Link]

-

Fadda, A. A., et al. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Poomathi, N., et al. (2015). Reaction of isatins with 6-amino uracils and isoxazoles: isatin ring-opening vs. annulations and regioselective synthesis of isoxazole fused quinoline scaffolds in water. Green Chemistry. Available at: [Link]

-

Poomathi, N., et al. (2015). Reaction of isatins with 6-amino uracils and isoxazoles: isatin ring-opening vs. annulations and regioselective synthesis of isoxazole fused quinoline scaffolds in water. Green Chemistry. Available at: [Link]

-

Wikipedia contributors. (2023). Isatin. Wikipedia. Available at: [Link]

-

Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Dergipark. Available at: [Link]

-

Mathew, B., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

-

Soliman, S. M., et al. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives : X-ray Structure, Hirshfeld Analysis and DFT Calculations. JYX: JYU. Available at: [Link]

-

Srikanth, L., et al. (2012). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica. Available at: [Link]

-

Jadhav, M. D., et al. (2025). Design, Characterization And Molecular Docking Of Isatin Derivative. ResearchGate. Available at: [Link]

-

Olasunkanmi, A. K., et al. (2016). Synthesis and Spectroscopic analysis of Schiff bases of Isatin and Imesatin derivatives. International Journal of Scientific Engineering and Applied Science. Available at: [Link]

-

ResearchGate. (n.d.). Absorption data of isatin and its complexes in different solvents. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of Isatin. ResearchGate. Available at: [Link]

-

Mironova, E.V., et al. (2015). X-ray crystallographic study of diversely substituted isatin derivatives. ResearchGate. Available at: [Link]

-

Soliman, S. M., et al. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. MDPI. Available at: [Link]

-

Gökçe, M., et al. (2019). Synthesis of Some New Isatin Derivatives and Identification of Their Structures. SciSpace. Available at: [Link]

-

ResearchGate. (n.d.). Important IR data for isatin and its complexes. ResearchGate. Available at: [Link]

-

Mathew, B., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. ijcrt.org [ijcrt.org]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. journals.irapa.org [journals.irapa.org]

- 9. Buy Isatinic acid | 484-38-8 [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. Reaction of isatins with 6-amino uracils and isoxazoles: isatin ring-opening vs. annulations and regioselective synthesis of isoxazole fused quinoline scaffolds in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Isatin - Wikipedia [en.wikipedia.org]

- 13. soeagra.com [soeagra.com]

- 14. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. synarchive.com [synarchive.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. nmc.gov.in [nmc.gov.in]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. ijseas.com [ijseas.com]

- 20. scispace.com [scispace.com]

- 21. auremn.org [auremn.org]

- 22. scispace.com [scispace.com]

- 23. Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles -Mass Spectrometry Letters [koreascience.kr]